molecular formula C33H68 B14320194 5,11-Dimethylhentriacontane CAS No. 110371-65-8

5,11-Dimethylhentriacontane

Cat. No.: B14320194
CAS No.: 110371-65-8
M. Wt: 464.9 g/mol
InChI Key: SCMHTIXJMWTUFL-UHFFFAOYSA-N
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Description

5,11-Dimethylhentriacontane is a hydrocarbon compound with the molecular formula C33H68. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the 5th and 11th carbon atoms of the hentriacontane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of hentriacontane with methyl chloride.

    Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with hentriacontane to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethylhentriacontane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of alkanes or alkenes.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. These reactions are typically carried out under anhydrous conditions.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides. These reactions are typically carried out under the presence of a catalyst, such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes and alkenes.

    Substitution: Halogenated alkanes and alkyl-substituted alkanes.

Scientific Research Applications

5,11-Dimethylhentriacontane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,11-Dimethylhentriacontane involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing the behavior and physiology of organisms. For example, in insects, it may bind to olfactory receptors, triggering a cascade of biochemical events that result in changes in behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure also affects its biological activity and interactions with other molecules.

Properties

CAS No.

110371-65-8

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

IUPAC Name

5,11-dimethylhentriacontane

InChI

InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-33(4)31-27-24-26-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3

InChI Key

SCMHTIXJMWTUFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CCCC

Origin of Product

United States

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